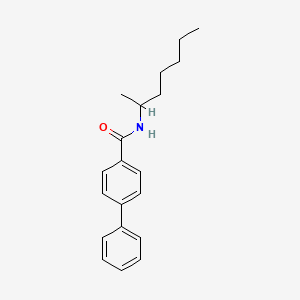
N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide) has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the fields of catalysis, drug delivery, and polymer synthesis. In catalysis, it has been used as a ligand for various metal catalysts, and in drug delivery, it has been used as a carrier for delivering drugs to specific targets in the body. In polymer synthesis, it has been used as a linking agent for the synthesis of dendrimers.
Mécanisme D'action
The mechanism of action of N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide) is not well understood. However, it is believed to act as a ligand for metal catalysts, which then catalyze various reactions. It is also believed to act as a carrier for delivering drugs to specific targets in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide) are not well understood. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide) is its versatility. It can be synthesized using different methods and has shown promising results in various scientific research fields. However, one of the main limitations is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the research of N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide). One direction is to further study its mechanism of action and its potential applications in catalysis, drug delivery, and polymer synthesis. Another direction is to explore its potential applications in other fields, such as materials science and nanotechnology. Additionally, there is a need for more cost-effective synthesis methods to make it more accessible for large-scale experiments.
Conclusion
In conclusion, N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide) is a versatile compound that has shown promising results in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop more cost-effective synthesis methods.
Méthodes De Synthèse
N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide) can be synthesized using different methods. One of the most common methods is the reaction of terephthalic acid with diisopropylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with 1,2-dibromoethane to yield the final product.
Propriétés
IUPAC Name |
1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]propyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4O4/c1-19(2)34(20(3)4)30(38)26-14-10-24(11-15-26)28(36)32-18-23(9)33-29(37)25-12-16-27(17-13-25)31(39)35(21(5)6)22(7)8/h10-17,19-23H,18H2,1-9H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJTYAVYBPYCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NCC(C)NC(=O)C2=CC=C(C=C2)C(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4986496.png)
![10-benzoyl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4986508.png)
![1-(2-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4986512.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4986526.png)

![N-(2,4-difluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4986536.png)
![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]acetamide](/img/structure/B4986537.png)


![1'-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4986557.png)
![5-chloro-2-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4986572.png)
